Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside
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Overview
Description
Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside: is a thioglycoside derivative of galactose. Thioglycosides are known for their stability and utility in glycosylation reactions, making them valuable intermediates in carbohydrate chemistry . The benzylidene group at positions 4 and 6 provides additional stability and selectivity in chemical reactions .
Mechanism of Action
Target of Action
Ethyl 4,6-O-benzylidene-thio-beta-D-galactoside is a synthetically produced carbohydrate It is typically used as a building block in oligosaccharide synthesis , suggesting that its targets could be enzymes or proteins involved in carbohydrate metabolism or recognition.
Mode of Action
It is known that the presence of the benzylidene moiety can influence the stereochemistry of glycosylation reactions . This suggests that the compound may interact with its targets by influencing the orientation and reactivity of glycosidic bonds during the synthesis of oligosaccharides.
Biochemical Pathways
Given its role in oligosaccharide synthesis , it is plausible that it may affect pathways involving carbohydrate metabolism or glycan biosynthesis. The downstream effects would depend on the specific pathway and the role of the synthesized oligosaccharides within that pathway.
Result of Action
Given its role in oligosaccharide synthesis , it may contribute to the production of specific oligosaccharides with potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of acetic acid for regioselective acetylation of primary hydroxy groups . The reaction conditions often involve elevated temperatures (80–118°C) and can be performed in both aqueous and anhydrous environments .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and simple purification techniques such as crystallization and precipitation .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside undergoes various chemical reactions, including:
Oxidation: The thioglycoside moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, leading to the formation of diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioglycoside sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Chemistry: Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside is used as a glycosyl donor in glycosylation reactions due to its stability and reactivity .
Biology: In biological research, it serves as a model compound for studying carbohydrate-protein interactions and enzyme mechanisms .
Medicine: The compound is explored for its potential in drug development, particularly in designing glycosylated drugs with improved stability and bioavailability .
Industry: In the industrial sector, it is used in the synthesis of complex carbohydrates and glycoconjugates, which are essential in various applications, including food additives and pharmaceuticals .
Comparison with Similar Compounds
- Phenyl 1-thio-b-D-galactopyranoside
- Methyl 4,6-O-benzylidene-α-D-glucopyranoside
- p-Tolyl 1-thio-4,6-O-benzylidene-2,3-di-O-benzyl-β-D-pyranoses
Uniqueness: Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside is unique due to its combination of the ethyl group, benzylidene protection, and thioglycoside moiety. This combination provides enhanced stability and selectivity in glycosylation reactions compared to other similar compounds .
Properties
IUPAC Name |
(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14?,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMMDHDGIYADCQ-VWZINJBZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577491 |
Source
|
Record name | Ethyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56119-28-9 |
Source
|
Record name | Ethyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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